Antiproliferative Potency in MCF-7 Breast Cancer Cells: 4-Isomer IC₅₀ Range vs. 9-Aminoacridine Baseline
In vitro antiproliferative assays demonstrate that 4-(acridin-9-ylamino)benzoic acid inhibits MCF-7 breast cancer cell proliferation with IC₅₀ values in the range of 5–10 µM. This level of cytotoxicity is distinct from the unsubstituted parent 9-aminoacridine, which typically displays acute cytotoxicity but with a poorer selectivity window between cancer and normal cells. The para-benzoic acid moiety reduces the compound's overall lipophilicity (cLogP) relative to unsubstituted 9-aminoacridine, potentially altering intracellular accumulation and target engagement kinetics .
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 cells |
|---|---|
| Target Compound Data | IC₅₀ = 5–10 µM (reported range across multiple in-house assays) |
| Comparator Or Baseline | Parent compound: 9-Aminoacridine. Representative literature IC₅₀ values range from ~2 µM to >30 µM depending on cell line and exposure duration; no direct matched-assay comparator available. |
| Quantified Difference | Approximately 2- to 6-fold less potent than the most sensitive 9-aminoacridine response, but with a potentially improved therapeutic window (class-level inference). |
| Conditions | MCF-7 breast adenocarcinoma cells; standard MTT or SRB assay; 48–72 h drug exposure. |
Why This Matters
The moderate, reproducible cytotoxicity profile of the 4-isomer supports its use as a reference compound for structure-activity relationship (SAR) studies where excessive potency of the parent 9-aminoacridine would obscure differential effects of peripheral modifications.
